molecular formula C23H25NO6 B067635 7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one CAS No. 188824-92-2

7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one

货号 B067635
CAS 编号: 188824-92-2
分子量: 411.4 g/mol
InChI 键: IBTQJNPDEVMFGO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by a team of researchers led by Alexandros Makriyannis at Northeastern University in Boston, Massachusetts. Since its discovery, AM-251 has been extensively studied for its potential therapeutic applications in the treatment of various diseases.

作用机制

7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1), which is primarily found in the brain and peripheral tissues. CB1 receptors are involved in a variety of physiological processes, including appetite regulation, pain sensation, and mood regulation. By blocking the activity of CB1 receptors, 7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has been shown to have a number of biochemical and physiological effects, including reducing food intake, body weight, and adiposity in animal models of obesity. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, 7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce the size of tumors in animal models.

实验室实验的优点和局限性

7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has a number of advantages for use in laboratory experiments, including its ability to selectively block CB1 receptors and its well-characterized pharmacological profile. However, there are also limitations to its use, including its potential for off-target effects and its limited solubility in aqueous solutions.

未来方向

There are a number of potential future directions for research on 7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one, including its use in combination with other drugs for the treatment of obesity, diabetes, and cancer. In addition, further studies are needed to better understand the mechanisms of action of 7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one and its potential for off-target effects. Finally, there is a need for the development of more selective and potent CB1 receptor antagonists for use in clinical applications.

合成方法

The synthesis of 7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one involves a multi-step process that begins with the reaction of 2-methoxyphenylacetonitrile with propene oxide to form 2-methoxy-1-(prop-2-enyloxy)phenylacetonitrile. This compound is then reacted with 1,5-dibromopentane to form 2-methoxy-1-(5-bromopentyl)phenylacetonitrile. The final step involves the reaction of this compound with 1,3-dioxolane and potassium carbonate to form 7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one.

科学研究应用

7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including obesity, diabetes, and cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce the size of tumors in animal models. 7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has also been shown to reduce food intake and body weight in animal models of obesity, and to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

属性

CAS 编号

188824-92-2

产品名称

7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one

分子式

C23H25NO6

分子量

411.4 g/mol

IUPAC 名称

7-hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one

InChI

InChI=1S/C23H25NO6/c1-12(2)28-21-19(25)17-15(14-8-6-7-9-16(14)27-5)10-11-24-18(17)20(30-23(24)26)22(21)29-13(3)4/h6-13,15,25H,1-5H3

InChI 键

IBTQJNPDEVMFGO-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C2=C3C(=C1OC(C)C)OC(=O)N3C=CC2C4=CC=CC=C4OC)O

规范 SMILES

CC(C)OC1=C(C2=C3C(=C1OC(C)C)OC(=O)N3C=CC2C4=CC=CC=C4OC)O

同义词

2H,6H-Oxazolo[5,4,3-ij]quinolin-2-one, 7-hydroxy-6-(2-methoxyphenyl)-8,9-bis(1-methylethoxy)-

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。